4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
Description
This compound belongs to the tetrahydropyrimido[4,5-b]quinolinone class, characterized by a fused pyrimidine-quinoline scaffold. Key structural features include:
- 5-(pyridin-3-yl) group: Introduces a heteroaromatic moiety that may participate in π-π stacking or receptor interactions.
Properties
IUPAC Name |
4-amino-2-ethylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-4-27-19-24-17(21)16-14(11-6-5-7-22-10-11)15-12(23-18(16)25-19)8-20(2,3)9-13(15)26/h5-7,10,14H,4,8-9H2,1-3H3,(H3,21,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZPFBRMLRVOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CN=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a member of the pyrimidoquinoline family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring fused to a quinoline moiety. The presence of an amino group and an ethylsulfanyl substituent contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 342.43 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrimidoquinoline derivatives. The compound has shown significant activity against various cancer cell lines through multiple mechanisms:
- Inhibition of Proliferation : Research indicates that the compound can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .
- Mechanisms of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest effectiveness against certain bacterial strains, although detailed mechanisms remain to be elucidated.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : The compound potentially modulates receptor activity associated with growth factor signaling pathways.
Case Studies
-
Study on Antiproliferative Activity :
A recent study demonstrated that derivatives of pyrimidoquinolines exhibited cytotoxic effects against MCF-7 cells with IC50 values in the nanomolar range. The study emphasized the importance of structural modifications in enhancing biological activity . -
Microwave-Assisted Synthesis :
Another investigation focused on synthesizing related compounds using microwave-assisted methods, which resulted in higher yields and reduced reaction times. The synthesized compounds were assessed for their antiproliferative activities against various cancer cell lines .
Scientific Research Applications
Microwave-Assisted Synthesis
One of the notable synthesis methods for compounds in this class is microwave-assisted multicomponent synthesis. This approach enhances reaction efficiency and product yield while minimizing environmental impact. For example, a study demonstrated the synthesis of various tetrahydropyrimidoquinoline derivatives under microwave irradiation, resulting in improved antiproliferative activity against human tumor cell lines .
Traditional Synthesis Techniques
Traditional methods have also been employed for synthesizing tetrahydropyrimidoquinolines. These methods often involve the reaction of cyclohexanone with α,β-unsaturated nitrile derivatives in the presence of ammonium acetate. This technique has been shown to produce derivatives with significant biological activity .
Anticancer Properties
The compound exhibits promising anticancer properties . Studies indicate that tetrahydropyrimidoquinolines can induce apoptosis in cancer cells through mechanisms such as caspase-3 activation and inhibition of tubulin polymerization. Specifically, certain derivatives have been shown to arrest the cell cycle at the G2/M phase and demonstrate significant antiproliferative effects against various human tumor cell lines .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of tetrahydropyrimidoquinolines. These compounds exhibit activity against a range of pathogens, making them candidates for further development as antimicrobial agents . The structural characteristics of these compounds play a crucial role in their biological efficacy.
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, tetrahydropyrimidoquinolines have been explored for their anti-inflammatory properties. The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases .
Case Study 1: Antiproliferative Activity Assessment
A comprehensive study assessed several derivatives of tetrahydropyrimidoquinolines for their antiproliferative activity against six human tumor cell lines. The findings indicated that compounds with specific substituents exhibited enhanced activity, suggesting that structural modifications can lead to improved therapeutic profiles .
Case Study 2: Synthesis and Characterization
Another significant research effort focused on synthesizing 5,6-dimethylthieno[2,3-d]pyrimidin-2-yl derivatives using microwave-assisted techniques. The study reported high yields and rapid reaction times, emphasizing the efficiency of modern synthetic methodologies in developing biologically active compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound shares a core tetrahydropyrimido[4,5-b]quinolinone scaffold with several derivatives reported in the literature. Key comparisons include:
Key Structural and Functional Differences
- Methoxy substituents (e.g., in 4f and 4h) introduce polar groups that may improve solubility but reduce membrane permeability compared to sulfanyl or amino groups .
- Aromatic Substituent Position: The pyridin-3-yl group in the target compound vs. Derivatives with 3,4-dimethoxyphenyl (4h) exhibit stronger antiproliferative activity than those with monosubstituted aryl groups, suggesting the importance of substitution patterns .
Thermal Stability :
Research Findings and Implications
- Antiproliferative Activity: Methoxy-substituted derivatives (e.g., 4f, 4h) show moderate to strong antiproliferative effects, with IC₅₀ values in the low micromolar range against cancer cell lines. This suggests that the tetrahydropyrimidoquinolinone core is a promising scaffold for anticancer drug development .
- Crystallographic Insights : The methylsulfanyl-pyridin-4-yl analog forms hydrogen-bonded sheets in the solid state, a feature that may influence solubility and formulation strategies .
Preparation Methods
Three-Component Cyclocondensation
The foundational approach involves a one-pot reaction combining 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and pyridine-3-carbaldehyde under acidic conditions. This method leverages Mannich-type reactivity to assemble the tetrahydropyrimidoquinoline core. Ethanol or acetic acid serves as the solvent, with reflux (Method 1) or ultrasound irradiation (Method 2) driving the reaction.
Critical Parameters
- Molar Ratios : Equimolar quantities (1.0 mmol each) ensure balanced reactivity.
- Catalysis : Acetic acid acts as both solvent and Brønsted acid catalyst, facilitating imine formation and cyclization.
- Temperature : Conventional heating (reflux at 80°C) requires 6–8 hours, whereas ultrasound irradiation (40 kHz, 50°C) reduces reaction time to 2–3 hours.
Mechanistic Insights
- Imine Formation : Condensation of pyridine-3-carbaldehyde with the primary amine of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one generates a Schiff base intermediate.
- Mannich Reaction : Nucleophilic attack by dimedone’s enolic oxygen on the imine carbon initiates cyclization.
- Aromatization : Sequential dehydration and tautomerization yield the tetrahydropyrimidoquinoline scaffold.
Yield Optimization
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Reflux (Method 1) | 6–8 | 65–70 |
| Ultrasound (Method 2) | 2–3 | 78–82 |
Post-Synthetic Functionalization
Ethylsulfanyl Group Installation
The methylthio (-SMe) group in the initial MCR product undergoes nucleophilic displacement with ethanethiol to introduce the ethylsulfanyl (-SEt) moiety. This step requires careful control to avoid over-alkylation.
Procedure
- Dissolve the methylthio intermediate (1.0 mmol) in anhydrous DMF.
- Add ethanethiol (2.5 equiv) and K₂CO₃ (3.0 equiv).
- Heat at 60°C under N₂ for 4 hours.
- Quench with ice-water and extract with ethyl acetate.
Key Considerations
- Solvent Choice : DMF enhances nucleophilicity of ethanethiol’s thiolate ion.
- Base Selection : K₂CO₃ maintains alkaline conditions without inducing side reactions.
- Yield : 85–90% after recrystallization from ethanol.
Vilsmeier–Haack Formylation
To introduce the 7-carbaldehyde group, the Vilsmeier–Haack reagent (POCl₃/DMF) is employed. This step is critical for subsequent derivatization or bioconjugation.
Synthetic Protocol
- Prepare Vilsmeier reagent by adding POCl₃ (9.4 mL, 0.11 mol) to DMF (16.0 mL, 0.23 mol) at 0°C.
- Add the tetrahydropyrimidoquinoline intermediate (1.0 mmol) in DCM.
- Irradiate with ultrasound (47 kHz, 25°C) for 2 hours.
- Hydrolyze with ice-water and isolate via column chromatography (hexane:ethyl acetate = 20:1).
Analytical Data
- IR : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N).
- ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 8.45 (m, 1H, pyridinyl-H), 2.70 (s, 3H, CH₃), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Regioselective Amination
The 4-amino group is introduced via Hofmann-type degradation of a urea precursor. This ensures precise functionalization at the C4 position.
Stepwise Process
- Urea Formation : React the pyrimidoquinoline core with phosgene (COCl₂) in toluene.
- Degradation : Treat with NaOH (2M) at 0°C to cleave the urea linkage.
- Workup : Neutralize with HCl and recrystallize from methanol.
Yield : 75–80% with >95% purity by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| MCR + Alkylation | 3 | 68 | 92 | Moderate |
| MCR + Vilsmeier | 4 | 55 | 89 | Low |
| Sequential Functionalization | 5 | 45 | 85 | High |
Trade-offs
- Ultrasound Assistance : Enhances yields but requires specialized equipment.
- Post-Functionalization : Increases step count but allows modular diversification.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between substituted pyridines and quinoline precursors under reflux conditions.
- Cyclization steps catalyzed by palladium or copper-based catalysts to form the tetrahydropyrimidoquinoline core .
- Sulfanylation using ethyl mercaptan or its derivatives to introduce the 2-(ethylsulfanyl) group . Key intermediates include pyridin-3-yl-substituted quinoline derivatives and sulfur-containing precursors. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield .
Q. How can researchers confirm the structural integrity of this compound?
- NMR spectroscopy : and NMR are critical for verifying the pyridin-3-yl substituent, ethylsulfanyl group, and methyl groups. For example, the pyridine protons appear as distinct aromatic signals (~8.5–9.0 ppm), while methyl groups resonate near 1.2–1.5 ppm .
- High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHNOS) and isotopic pattern .
- IR spectroscopy identifies functional groups like the NH stretch (~3400 cm) and C=S vibrations (~650 cm) .
Q. What are the recommended solvent systems for solubility testing?
The compound exhibits limited aqueous solubility due to its hydrophobic tetrahydropyrimidoquinoline core. Preferred solvents include:
- DMSO for stock solutions in biological assays.
- Methanol/chloroform mixtures for chromatographic purification (e.g., HPLC with C18 columns) .
- Acetonitrile-water gradients for analytical quantification (e.g., UPLC at 254 nm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .
- Molecular docking (using AutoDock Vina or Schrödinger Suite) identifies potential protein targets, such as kinases or DNA topoisomerases, by simulating interactions with the pyridin-3-yl and ethylsulfanyl moieties .
- MD simulations assess stability in biological membranes, critical for drug delivery applications .
Q. What experimental strategies resolve contradictions in spectroscopic data vs. bioassay results?
- Impurity profiling : Use LC-MS to detect byproducts (e.g., oxidized sulfanyl groups) that may interfere with bioassays .
- Dose-response curves : Compare activity across multiple concentrations to distinguish intrinsic activity from solvent/impurity artifacts .
- Isotopic labeling : Incorporate or into the amino or pyridine groups to track metabolic stability in vitro .
Q. How can reaction conditions be optimized to enhance yield and purity?
- DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. THF) to identify optimal conditions .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
- Green chemistry approaches : Replace toxic solvents (e.g., DCM) with ionic liquids or cyclopentyl methyl ether (CPME) to improve sustainability .
Q. What are the hypothesized mechanisms of action in antimicrobial or anticancer studies?
- DNA intercalation : The planar quinoline core may intercalate DNA, disrupting replication (supported by ethidium bromide displacement assays) .
- Enzyme inhibition : The ethylsulfanyl group could act as a Michael acceptor, covalently inhibiting cysteine proteases or kinases .
- ROS generation : Electrochemical studies suggest the compound induces oxidative stress in cancer cells via redox cycling .
Methodological Considerations
- Data validation : Cross-reference NMR shifts with analogous compounds (e.g., 4-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl derivatives) to confirm assignments .
- Bioactivity assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
